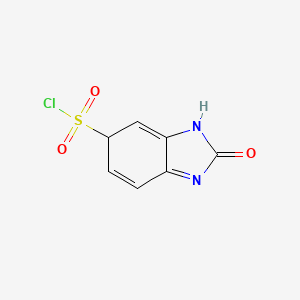
2-Oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C7H5ClN2O3S It is a derivative of benzimidazole, featuring a sulfonyl chloride group at the 5-position and an oxo group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride typically involves the reaction of benzimidazole derivatives with sulfonyl chloride reagents. One common method includes the chlorosulfonation of 2-oxo-3,5-dihydrobenzimidazole using chlorosulfonic acid, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The oxo group at the 2-position can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-Oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes, potentially inhibiting their activity. The sulfonyl chloride group is particularly reactive, making it a key functional group in the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride: Similar structure but with an oxygen atom in the heterocyclic ring instead of nitrogen.
2-Oxo-2,3-dihydro-1,3-benzothiazole-5-sulfonyl chloride: Contains a sulfur atom in the heterocyclic ring.
1,2-Benzisoxazole-5-sulfonyl chloride: Features an isoxazole ring instead of a benzimidazole ring.
Uniqueness
The presence of both the oxo and sulfonyl chloride groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C7H5ClN2O3S |
|---|---|
Molecular Weight |
232.64 g/mol |
IUPAC Name |
2-oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O3S/c8-14(12,13)4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11) |
InChI Key |
DESUFUPUNIDWSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)NC2=CC1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















